1-[3-(4-Ethylphenyl)propanoyl]piperidine-4-carboxamide
Overview
Description
1-[3-(4-Ethylphenyl)propanoyl]piperidine-4-carboxamide is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine, which is a common structural motif in many pharmaceuticals and natural alkaloids
Preparation Methods
The synthesis of 1-[3-(4-Ethylphenyl)propanoyl]piperidine-4-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of 4-ethylbenzoyl chloride with piperidine-4-carboxamide in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. Another method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form the desired product .
Chemical Reactions Analysis
1-[3-(4-Ethylphenyl)propanoyl]piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to form alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides to form substituted derivatives.
Hydrolysis: Acidic or basic hydrolysis can be used to break down the compound into its constituent parts, such as carboxylic acids and amines
Scientific Research Applications
1-[3-(4-Ethylphenyl)propanoyl]piperidine-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological targets.
Medicine: Research is being conducted to explore its potential therapeutic applications, such as its use in the development of new drugs for treating various diseases.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other industrially important compounds
Mechanism of Action
The mechanism of action of 1-[3-(4-Ethylphenyl)propanoyl]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
1-[3-(4-Ethylphenyl)propanoyl]piperidine-4-carboxamide can be compared with other similar compounds, such as:
Piperidine: A basic six-membered heterocyclic amine with various applications in organic synthesis and pharmaceuticals.
Piperidinones: Compounds containing a piperidine ring with a ketone functional group, used in the synthesis of pharmaceuticals and agrochemicals.
Spiropiperidines: Compounds with a spirocyclic structure involving a piperidine ring, known for their biological activities and use in drug discovery.
Properties
IUPAC Name |
1-[3-(4-ethylphenyl)propanoyl]piperidine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c1-2-13-3-5-14(6-4-13)7-8-16(20)19-11-9-15(10-12-19)17(18)21/h3-6,15H,2,7-12H2,1H3,(H2,18,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRFKCNYMVCFGII-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CCC(=O)N2CCC(CC2)C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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